molecular formula C14H12S B7724273 2,8-Dimethyldibenzothiophene CAS No. 70021-47-5

2,8-Dimethyldibenzothiophene

Cat. No.: B7724273
CAS No.: 70021-47-5
M. Wt: 212.31 g/mol
InChI Key: RRYWCJRYULRSJM-UHFFFAOYSA-N
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Description

2,8-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 8 positions. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyldibenzothiophene typically involves the cyclization of thiophene derivatives with appropriate carbon sources. One common method is the transition-metal-catalyzed coupling reactions, which have emerged as a powerful approach for constructing dibenzothiophene structures . For example, the cyclization of thiophene with a four-carbon synthon can be achieved using acids, bases, or other non-metallic species .

Industrial Production Methods

Industrial production of this compound often involves the use of high-temperature and high-pressure conditions to facilitate the cyclization reactions. The use of catalysts, such as transition metals, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyldibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using molecular oxygen or peroxides as oxidants.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce the corresponding hydrocarbons .

Scientific Research Applications

2,8-Dimethyldibenzothiophene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dimethyldibenzothiophene involves its interaction with molecular targets and pathways in various chemical and biological processes. For example, in oxidative desulfurization, the compound undergoes oxidation to form sulfoxides or sulfones, which can be further processed or utilized in different applications .

Comparison with Similar Compounds

2,8-Dimethyldibenzothiophene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Properties

IUPAC Name

2,8-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYWCJRYULRSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880786
Record name 2,8-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-15-4, 70021-47-5
Record name Dibenzothiophene, 2,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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